An In-depth Technical Guide to N-(4-Bromophenyl)maleimide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to N-(4-Bromophenyl)maleimide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromophenyl)maleimide is a versatile bifunctional molecule that serves as a crucial building block and reagent in organic synthesis and bioconjugation. Its chemical structure, featuring a reactive maleimide ring and a substituted phenyl group, allows for a range of chemical modifications and applications, particularly in the fields of drug development, proteomics, and materials science. The maleimide moiety is a highly efficient Michael acceptor, reacting selectively with thiols under mild conditions, making it an ideal tool for covalently linking molecules to cysteine-containing peptides and proteins. The bromophenyl group offers a site for further functionalization through cross-coupling reactions, enhancing its utility as a versatile chemical linker. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of N-(4-Bromophenyl)maleimide.
Chemical Structure and Identifiers
The chemical structure of N-(4-Bromophenyl)maleimide consists of a maleimide ring attached to a 4-bromophenyl group via a nitrogen atom.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(4-bromophenyl)-1H-pyrrole-2,5-dione[1] |
| Synonyms | N-(p-Bromophenyl)maleimide, 1-(4-Bromophenyl)maleimide |
| CAS Number | 13380-67-1[1][2] |
| Molecular Formula | C₁₀H₆BrNO₂[1][2] |
| Molecular Weight | 252.06 g/mol [1][2] |
| InChI | InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H[1] |
| InChIKey | FECSFBYOMHWJQG-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)Br[1] |
Physicochemical Properties
The physicochemical properties of N-(4-Bromophenyl)maleimide are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical State | Pale yellow crystalline powder | [3][4] |
| Melting Point | 125-130 °C | [2] |
| Boiling Point | 368.2 ± 25.0 °C (Predicted) | [5] |
| Density | 1.721 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | -1.67 ± 0.20 (Predicted) | [5] |
| Solubility | Soluble in 80% aqueous DMSO. General N-aryl maleimides are soluble in organic solvents like ether. | [4][6] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light. |
Spectral Data
Detailed spectral analysis is essential for the identification and characterization of N-(4-Bromophenyl)maleimide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
-
δ 7.59 (d, J = 7.6 Hz, 2H, Ar-H): These two protons are on the aromatic ring, ortho to the bromine atom.
-
δ 7.26 (d, J = 6.3 Hz, 2H, Ar-H): These two protons are on the aromatic ring, meta to the bromine atom.
-
δ 6.85 (s, 2H, HC=CH): These two equivalent protons are on the maleimide ring.
¹³C NMR (125 MHz, CDCl₃):
-
δ 169.0 (C=O): Carbonyl carbons of the maleimide ring.
-
δ 134.3 (C=C): Olefinic carbons of the maleimide ring.
-
δ 132.3 (Ar-C): Aromatic carbons.
-
δ 130.4 (Ar-C): Aromatic carbons.
-
δ 127.3 (Ar-C): Aromatic carbons.
-
δ 121.6 (Ar-C-Br): Aromatic carbon attached to the bromine atom.
Mass Spectrometry (MS)
The mass spectrum of N-(4-Bromophenyl)maleimide shows a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Molecular Ion (M⁺): m/z 251 and 253[1]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key peaks for N-(4-Bromophenyl)maleimide include:
-
~1710 cm⁻¹: Strong absorption corresponding to the symmetric and asymmetric C=O stretching of the imide group.
-
~1490 cm⁻¹: C=C stretching of the aromatic ring.
-
~830 cm⁻¹: C-H out-of-plane bending, indicative of para-disubstitution on the benzene ring.
Reactivity and Applications
The primary reactivity of N-(4-Bromophenyl)maleimide is centered around the electrophilic double bond of the maleimide ring, which readily undergoes Michael addition with nucleophiles, particularly thiols.[7][8] This high reactivity and selectivity form the basis of its widespread use in bioconjugation.
Michael Addition with Thiols
The reaction of N-(4-Bromophenyl)maleimide with a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a Michael addition mechanism to form a stable thioether bond. This reaction is highly efficient and occurs under mild conditions (pH 6.5-7.5), making it ideal for modifying biological molecules.[7][9]
Caption: Michael addition of a thiol to N-(4-Bromophenyl)maleimide.
Applications in Drug Development and Proteomics
The selective reactivity of the maleimide group with thiols makes N-(4-Bromophenyl)maleimide a valuable tool in drug development and proteomics.
-
Antibody-Drug Conjugates (ADCs): N-(4-Bromophenyl)maleimide and its derivatives are used as linkers to attach cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to cancer cells, where the drug is released, minimizing off-target toxicity.[9] The maleimide end of the linker reacts with cysteine residues on the antibody.
Caption: Role of N-(4-Bromophenyl)maleimide as a linker in ADCs.
-
Proteomics and Chemical Biology: Maleimide-based probes, including those derived from N-(4-Bromophenyl)maleimide, are used to identify and quantify reactive cysteine residues in proteins. This is crucial for understanding protein function, regulation, and the effects of oxidative stress.[5]
-
Polymer and Materials Science: The maleimide group can participate in polymerization reactions and can be used to cross-link polymers, leading to the formation of hydrogels and other materials with tailored properties.[10][11][12][13][14]
Experimental Protocols
Synthesis of N-(4-Bromophenyl)maleimide
A common method for the synthesis of N-(4-Bromophenyl)maleimide involves a two-step process starting from maleic anhydride and 4-bromoaniline. The first step is the formation of the corresponding maleanilic acid, followed by cyclodehydration.
Step 1: Synthesis of N-(4-Bromophenyl)maleamic acid
-
Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetic acid at room temperature.[7][15]
-
Slowly add a solution of 4-bromoaniline (1 equivalent) in the same solvent to the maleic anhydride solution with stirring.
-
A precipitate of N-(4-bromophenyl)maleamic acid will form. Stir the reaction mixture for 1-2 hours at room temperature.
-
Collect the precipitate by vacuum filtration and wash with cold solvent. The product is typically used in the next step without further purification.
Step 2: Cyclodehydration to N-(4-Bromophenyl)maleimide
-
Suspend the N-(4-bromophenyl)maleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.[6][15][16]
-
Heat the mixture with stirring (e.g., on a steam bath or at a specified temperature, such as 130°C for 5.5 hours) to effect cyclodehydration.[7]
-
After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the N-(4-Bromophenyl)maleimide.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
Purification by Recrystallization
The crude N-(4-Bromophenyl)maleimide can be purified by recrystallization from a suitable solvent, such as a mixture of hexane and ethyl acetate.[17]
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Caption: General workflow for the synthesis and purification of N-(4-Bromophenyl)maleimide.
Conclusion
N-(4-Bromophenyl)maleimide is a valuable and versatile reagent with significant applications in chemical biology, drug development, and materials science. Its well-defined reactivity, particularly the selective Michael addition with thiols, makes it an indispensable tool for the covalent modification of biomolecules. This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols to assist researchers in its effective utilization. As the demand for targeted therapeutics and advanced biomaterials continues to grow, the importance of reagents like N-(4-Bromophenyl)maleimide in enabling these innovations is set to increase.
References
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